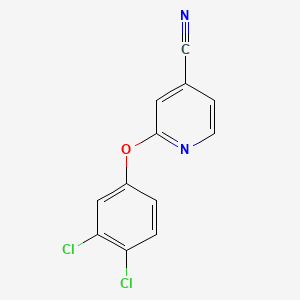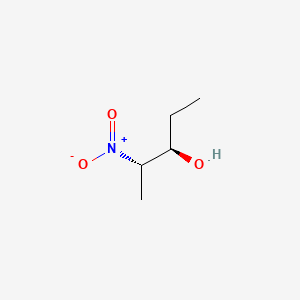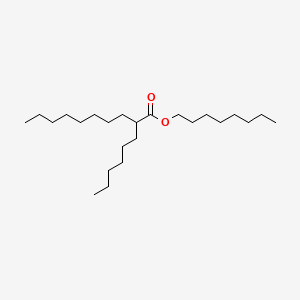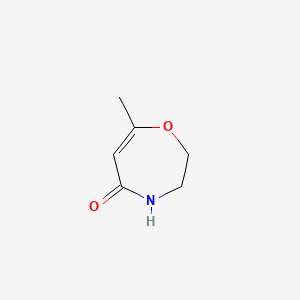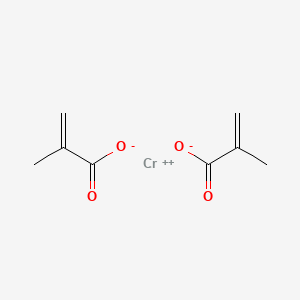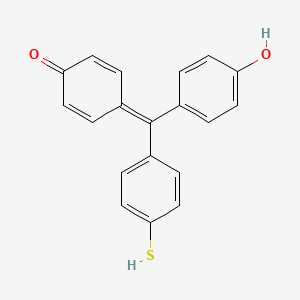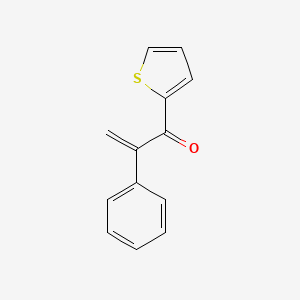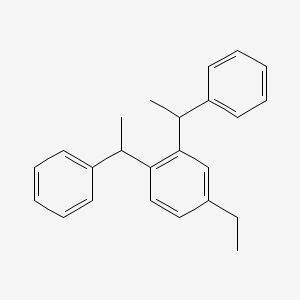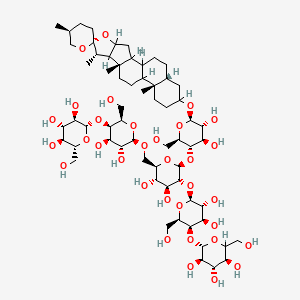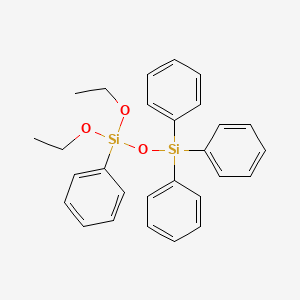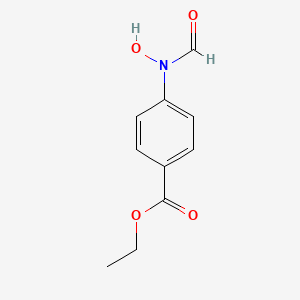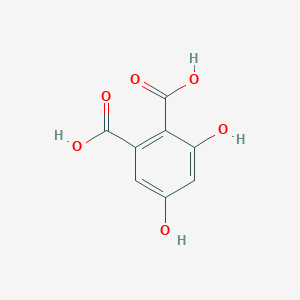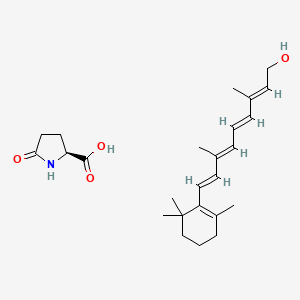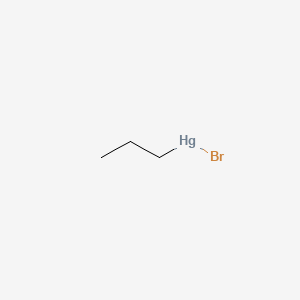
Mercury, bromopropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, bromopropyl- is an organomercury compound that contains a mercury atom bonded to a bromopropyl group. Organomercury compounds are known for their significant toxicity and have been used in various applications, including as preservatives, antiseptics, and in industrial processes. The unique properties of mercury, bromopropyl- make it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bromopropyl- typically involves the reaction of mercury(II) salts with bromopropyl compounds. One common method is the reaction of mercury(II) chloride with 3-bromopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bromopropyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction conditions are optimized to maximize yield and purity while minimizing the release of hazardous by-products.
化学反应分析
Types of Reactions
Mercury, bromopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert mercury, bromopropyl- to elemental mercury and other reduced forms.
Substitution: The bromopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and bromopropyl derivatives.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: Various substituted organomercury compounds.
科学研究应用
Mercury, bromopropyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications and as a model compound for studying mercury toxicity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of mercury, bromopropyl- involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound binds to the thiol groups, disrupting the normal function of these proteins and leading to cellular toxicity. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
相似化合物的比较
Similar Compounds
Methylmercury: Another organomercury compound known for its high toxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has similar toxicological properties.
Phenylmercury: Employed in industrial applications and as a fungicide.
Uniqueness
Mercury, bromopropyl- is unique due to its specific bromopropyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other organomercury compounds may not be effective.
Conclusion
Mercury, bromopropyl- is a versatile organomercury compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, despite its inherent toxicity. Understanding its preparation, reactions, and mechanisms of action is crucial for its safe and effective use.
属性
CAS 编号 |
18257-68-6 |
|---|---|
分子式 |
C3H7BrHg |
分子量 |
323.58 g/mol |
IUPAC 名称 |
bromo(propyl)mercury |
InChI |
InChI=1S/C3H7.BrH.Hg/c1-3-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 |
InChI 键 |
WPQZXRFFGSOHES-UHFFFAOYSA-M |
规范 SMILES |
CCC[Hg]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


